molecular formula C16H28N2O3S B7535307 1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide

1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide

Cat. No. B7535307
M. Wt: 328.5 g/mol
InChI Key: CPUPAQJOBKPDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is known for its unique structure, which allows it to interact with various biological targets, making it a promising candidate for drug discovery.

Mechanism of Action

The exact mechanism of action of 1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that the compound interacts with various biological targets, including enzymes and receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, the compound has been shown to modulate the activity of certain receptors, such as the cannabinoid receptor CB1, which is involved in pain modulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide is its unique structure, which allows it to interact with various biological targets. This makes it a promising candidate for drug discovery. However, the compound is complex to synthesize, which can limit its use in lab experiments.

Future Directions

There are several future directions for research on 1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is the development of analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for various diseases. Finally, the compound's toxicity and safety profile need to be thoroughly investigated before it can be considered for clinical use.

Synthesis Methods

The synthesis of 1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide is complex and requires several steps. The most common method involves the reaction of butylsulfonyl chloride with N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential as a therapeutic agent. The compound has shown promising results in various preclinical studies, including its ability to inhibit cancer cell growth and induce apoptosis. Additionally, the compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3S/c1-2-3-12-22(20,21)18-11-7-10-15(18)16(19)17-13-14-8-5-4-6-9-14/h4-5,14-15H,2-3,6-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUPAQJOBKPDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC1C(=O)NCC2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide

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